2-Bromoethyl acetate
Overview
Description
2-Bromoethyl acetate is a chemical compound that is part of a broader class of bromoalkyl acetates, which are significant as fine chemical raw materials and intermediates in various chemical syntheses . These compounds are of interest due to their utility in forming carbon-carbon bonds and their reactivity with bases, among other properties.
Synthesis Analysis
The synthesis of bromoalkyl acetates, including 2-bromoethyl acetate, involves various methods that have been explored and refined over time. For instance, the synthesis of related compounds like 2-bromoallyl acetate involves Ni(II)/Cr(II)-mediated coupling reactions with aldehydes, demonstrating the versatility of bromoalkyl acetates in forming carbon-carbon bonds . Another example is the synthesis of 2-bromo-2-nitroalkan-1-ols through a Henry reaction catalyzed by copper(ii) acetate, which shows the potential for enantioselective synthesis of bromoalkyl compounds .
Molecular Structure Analysis
The molecular structure of bromoalkyl acetates is characterized by the presence of a bromine atom, which is electron-withdrawing, and other substituents like acetyl or methoxy groups that can have electron-donating properties. For example, in the case of 2-(3-Bromo-4-methoxyphenyl)acetic acid, the methoxy group is nearly coplanar with the phenyl ring, while the acetic acid substituent is significantly tilted, indicating the influence of the bromine atom on the molecular geometry .
Chemical Reactions Analysis
Bromoalkyl acetates are highly reactive towards bases, as seen in the reactions of 2-bromo-2,2-dinitroethyl acetate with various bases, leading to different products depending on the conditions . Additionally, the rearrangement of 2-bromo-1-(bromomethyl)ethyl esters under basic conditions to form 2-oxopropyl derivatives highlights the interesting transformations that these compounds can undergo .
Physical and Chemical Properties Analysis
The physical and chemical properties of bromoalkyl acetates are influenced by the presence of the bromine atom and the acetate group. These compounds typically have significant reactivity, which is useful in synthetic applications. For example, the selective inhibition of methanogenesis by 2-bromoethanesulfonate, a related compound, demonstrates the biological activity that can be associated with bromoalkyl acetates . Furthermore, the ability of these compounds to form strong hydrogen-bonded dimers in the crystal structure, as seen with 2-(3-Bromo-4-methoxyphenyl)acetic acid, is indicative of their potential for forming stable structures through non-covalent interactions .
Scientific Research Applications
Carbon-Carbon Bond Formation
2-Bromoethyl acetate is an efficient substrate for carbon-carbon bond formation. It has been utilized in Ni(II)/Cr(II)-mediated coupling reactions with aliphatic and aryl aldehydes. This substrate's role in forming vinylchromium species, which do not readily undergo acetate elimination, highlights its efficiency in carbon-carbon bond formations. Additionally, its products serve as precursors for palladium-mediated reactions, demonstrating its utility as a linchpin for multiple carbon-carbon bond formations (Taylor & Ciavarri, 1999).
Electrochemical Radical Cyclization
2-Bromoethyl acetate is instrumental in the electrochemical radical cyclization of 2-bromoethyl 2-alkynyl ethers. This process involves chloro(pyridine)cobaloxime(III) and a zinc plate sacrificial anode in an undivided cell. The reaction, efficient under neutral conditions, has been applied to various bromo acetals (Inokuchi et al., 1994).
Difluoroallenes Synthesis
In synthesizing 1,1-difluoroallenes, 2-bromo-3,3-difluoroallylic acetates, prepared from carbonyl compounds and 1-bromo-2,2-difluorovinyllithium followed by acetylation, are crucial. The bromoacetates undergo selective 1,2-elimination of lithium acetate to yield mono- and disubstituted 1,1-difluoroallenes (Yokota et al., 2009).
Methanogenesis Inhibition
2-Bromoethyl acetate plays a role in inhibiting methanogenesis, particularly from acetate in thermophilic anaerobic digestors. This compound's effects on metabolism in sludge, including acetate accumulation and methanogenesis reduction, have been studied, offering insights into controlling microbial processes in such environments (Zinder, Anguish, & Cardwell, 1984).
Histochemical Esterase Activity Demonstration
In histochemistry, 5-Bromoindoxyl acetate has been utilized for demonstrating esterase activities. Its unique pH optima and fine granularity of resultant crystals make it valuable for studying tissue-specific enzyme activities (Pearson & Defendi, 1957).
Safety And Hazards
2-Bromoethyl acetate is a combustible liquid . It causes skin irritation and serious eye irritation . It may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray . It should be handled with protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
2-bromoethyl acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7BrO2/c1-4(6)7-3-2-5/h2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGHQKFQZGLKBCF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70878738 | |
Record name | ETHANOL, 2-BROMO-, ACETATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70878738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromoethyl acetate | |
CAS RN |
927-68-4 | |
Record name | 2-Bromoethyl acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=927-68-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Acetoxy-2-bromoethane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000927684 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-BROMOETHYL ACETATE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7079 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethanol, 2-bromo-, 1-acetate | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | ETHANOL, 2-BROMO-, ACETATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70878738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-bromoethyl acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.964 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 1-ACETOXY-2-BROMOETHANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NRZ256O7QB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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